molecular formula C11H19NO2 B1468580 2-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1342131-19-4

2-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1468580
CAS No.: 1342131-19-4
M. Wt: 197.27 g/mol
InChI Key: SXTCTWYBIVRUOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one involves several steps from commercially available starting materials. The synthetic route involves the reaction of a cyclopentylamine derivative with ethyl 2-chloro-2-oxoacetate to form an intermediate, which is then cyclized to form the oxazolidinone ring.


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO2, and its molecular weight is 197.27 g/mol.


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives, i.e., the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Amino-Alcohol Ligands and Metal Ion Complexing

The amino-alcohol ligand, which includes structures similar to 2-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, has been synthesized and studied for its ability to complex metal ions. This research found that such ligands are not ideally pre-organized for coordinating a metal ion, suggesting limited effectiveness in this application (de Sousa et al., 2010).

Decarboxylation Catalyst

A compound structurally related to this compound has been used as a catalyst in the decarboxylation of α-amino acids, leading to the efficient production of corresponding amino compounds (Hashimoto et al., 1986).

Synthesis of Pyrrolidin-2-ones

The reaction of 1-alkyl-5-hydroxypyrrolidin-2-ones with indoles has been explored, indicating the potential use of compounds like this compound in synthesizing various pyrrolidin-2-ones (Sadovoy et al., 2011).

Film Fabrication and Nonlinear Optical Response

In the field of electrooptics, certain dibranched, heterocyclic "push-pull" chromophores, related to this compound, have been synthesized and characterized for use in film fabrication. These studies highlight the influence of molecular architecture on film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Co-crystal Synthesis

Research has also focused on the synthesis and crystal structure of co-crystals involving compounds similar to this compound, confirming the potential for these compounds in forming α-diketone compounds through condensation reactions (Percino et al., 2007).

Kinetics and Mechanism of Hydrolysis

The hydrolysis of compounds structurally related to this compound has been studied, providing insights into the degradation process and the formation of specific degradation products (Roy, 1995).

Properties

IUPAC Name

2-cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-5-6-12(8-10)11(14)7-9-3-1-2-4-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTCTWYBIVRUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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